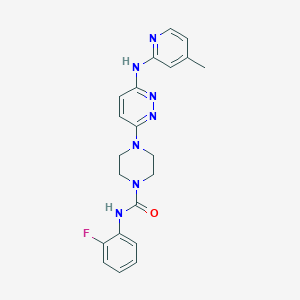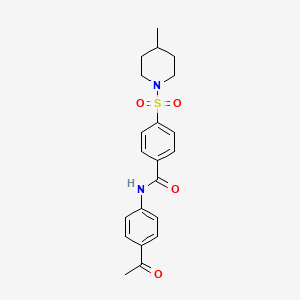
N-(4-乙酰苯基)-4-(4-甲基哌啶-1-基)磺酰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylpiperidinyl group, and a sulfonylbenzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
科学研究应用
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route involves the following steps:
Preparation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride.
Preparation of 4-methylpiperidine: This involves the alkylation of piperidine with methyl iodide.
Sulfonylation: The 4-methylpiperidine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: Finally, the 4-acetylphenylamine is coupled with the sulfonylated 4-methylpiperidine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-carboxyphenyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.
Reduction: Formation of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)thio)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
- N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)aniline
- N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)phenylamine
Uniqueness
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-11-13-23(14-12-15)28(26,27)20-9-5-18(6-10-20)21(25)22-19-7-3-17(4-8-19)16(2)24/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBKYDDJFQMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide](/img/structure/B2574391.png)
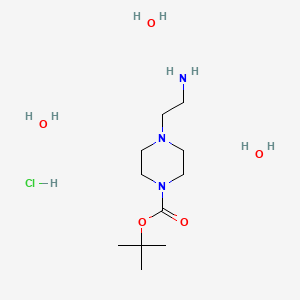
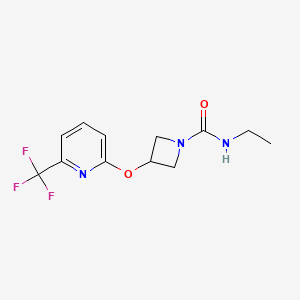
![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)
![(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574398.png)
![1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2574400.png)

![4-cyclobutyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2574402.png)
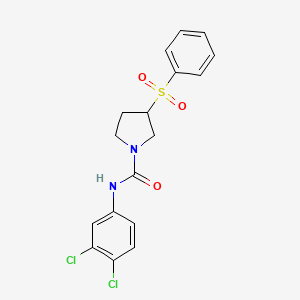
![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)
![8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2574408.png)
![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)
![4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2574412.png)
